molecular formula C15H21N3O2 B7466947 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide

4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide

Cat. No. B7466947
M. Wt: 275.35 g/mol
InChI Key: WSZXVMPHESNZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide, also known as PAC, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. PAC is a member of the piperazine family of compounds and has a unique structure that makes it an interesting molecule for further study.

Scientific Research Applications

4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has been studied for its potential use in the development of new drugs for a variety of medical conditions. It has been shown to have activity against cancer cells, as well as antifungal and antibacterial properties. 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has also been studied as a potential treatment for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the growth of cancer cells by blocking the activity of the enzyme histone deacetylase. 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has also been shown to bind to the serotonin transporter, which may be responsible for its antidepressant effects.
Biochemical and Physiological Effects:
4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to have antifungal and antibacterial properties. 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has also been shown to have antidepressant effects and to reduce anxiety in animal models. Additionally, it has been shown to have analgesic effects, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide in lab experiments is its unique structure, which may make it an interesting molecule for further study. 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has also been shown to have a number of potential therapeutic uses, which may make it an attractive target for drug development. However, one limitation of using 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide. One area of interest is its potential use in the development of new cancer treatments. 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide has been shown to have activity against a variety of cancer cell lines, and further research may help to identify the most promising applications for this compound. Additionally, 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide may be useful in the development of new antidepressant and anxiolytic drugs. Further research is needed to fully understand the mechanism of action of 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide and to identify the most promising therapeutic applications for this compound.

Synthesis Methods

The synthesis method of 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide involves the reaction of 1-benzylpiperazine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with ethyl chloroformate and triethylamine to form 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide. The yield of 4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide can be improved by using a higher concentration of acetic anhydride and a lower reaction temperature.

properties

IUPAC Name

4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-13(19)17-9-11-18(12-10-17)15(20)16-8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZXVMPHESNZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-phenylethyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.